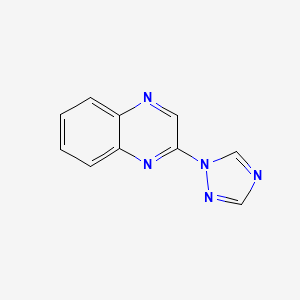
1H-1,2,4-三唑-1-基喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,4-triazol-1-yl)quinoxaline is a heterocyclic compound that contains both a quinoxaline and a triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of nitrogen atoms in the rings allows for the formation of hydrogen bonds, which can enhance the compound’s pharmacokinetic and pharmacological properties .
科学研究应用
2-(1H-1,2,4-triazol-1-yl)quinoxaline has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 2-(1H-1,2,4-triazol-1-yl)quinoxaline is the aromatase enzyme . This enzyme is involved in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
2-(1H-1,2,4-triazol-1-yl)quinoxaline interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme by 2-(1H-1,2,4-triazol-1-yl)quinoxaline affects the estrogen biosynthesis pathway . This leads to a decrease in the level of circulating estrogens, which can inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound is known to improve pharmacokinetic properties by forming hydrogen bonds with different targets .
Result of Action
The molecular effect of 2-(1H-1,2,4-triazol-1-yl)quinoxaline’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . On a cellular level, this can result in the inhibition of the growth of estrogen-dependent cancer cells .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some studies suggest that this compound may have cytotoxic activities against certain cancer cell lines . It is hypothesized that 2-(1H-1,2,4-triazol-1-yl)quinoxaline may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1H-1,2,4-triazol-1-yl)quinoxaline involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This reaction typically requires high temperatures, a strong acid catalyst, and extended heating periods . Another approach involves the cyclization of appropriate precursors under specific conditions to form the desired triazole and quinoxaline rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups into the triazole or quinoxaline rings .
相似化合物的比较
Similar Compounds
Similar compounds include other triazole and quinoxaline derivatives, such as:
- 1,2,4-triazole derivatives
- Quinoxaline derivatives
- Triazoloquinoxalines
Uniqueness
What sets 2-(1H-1,2,4-triazol-1-yl)quinoxaline apart from these similar compounds is its unique combination of the triazole and quinoxaline rings. This dual-ring structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
2-(1,2,4-triazol-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-4-9-8(3-1)12-5-10(14-9)15-7-11-6-13-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZVBBGWPWLVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
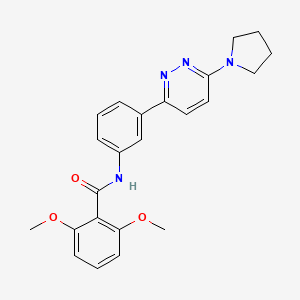
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
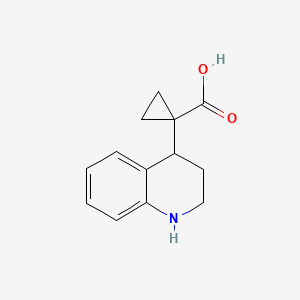
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)
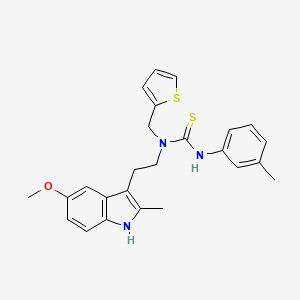
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2458182.png)
![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

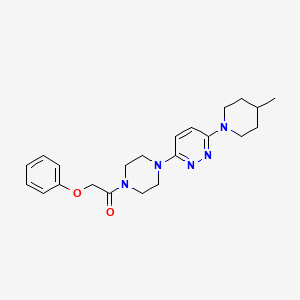
![3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2458187.png)
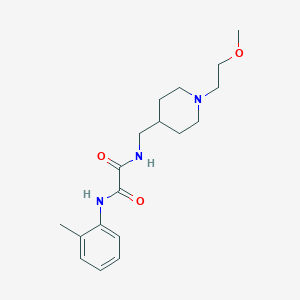
![4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2458189.png)

